molecular formula C9H6ClF3O3 B12071457 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B12071457
M. Wt: 254.59 g/mol
InChI Key: KRILECXNXVKKPF-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid (CAS 2095803-89-5) is a specialized phenylacetic acid derivative with molecular formula C9H6ClF3O3 and molecular weight 254.59 g/mol . This compound features a unique molecular structure combining chloro- and trifluoromethyl substituents on the phenoxy ring system, making it a valuable building block in medicinal chemistry and pharmaceutical research. This acetic acid derivative serves as a key synthetic intermediate in the development of bioactive molecules, particularly in the synthesis of compounds with potential central nervous system activity, including antidepressants and anxiolytics . The strategic incorporation of both chlorine and trifluoromethyl groups at the 3- and 5-positions of the phenyl ring enhances the molecule's electronic properties and metabolic stability, which are critical parameters in drug design. The compound's structural features make it particularly valuable for creating potential enzyme inhibitors targeting inflammatory processes . Researchers utilize 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid as a precursor in the synthesis of more complex molecules, including fluopyram intermediates used in agricultural science . The presence of the carboxylic acid functional group provides versatility for further chemical modifications through amidation, esterification, and other conjugation reactions, enabling the creation of diverse compound libraries for biological screening. The product is provided with high purity standards and is intended for research applications only. Proper storage conditions include cool, dry environments with protection from light. Researchers should handle this material using appropriate personal protective equipment in accordance with laboratory safety protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid

InChI

InChI=1S/C9H6ClF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

KRILECXNXVKKPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(=O)O)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The most widely reported method involves the reaction of 3-chloro-5-(trifluoromethyl)phenol with chloroacetic acid or its sodium salt under alkaline conditions.

Procedure :

  • Deprotonation : The phenol is treated with a base (e.g., NaOH, K₂CO₃) to form the phenoxide ion.

  • Alkylation : The phenoxide reacts with chloroacetic acid or its ester (e.g., methyl chloroacetate) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

  • Acidification : The product is isolated via acidification (e.g., HCl) and purified by crystallization.

Example :

  • Reactants : 3-Chloro-5-(trifluoromethyl)phenol (1 eq), chloroacetic acid (1.2 eq), K₂CO₃ (2 eq)

  • Solvent : DMF, 80–100°C, 6–8 hours

  • Yield : 75–85%.

Phase-Transfer Catalysis (PTC)

This method enhances reaction efficiency by using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the interaction between aqueous and organic phases.

Procedure :

  • Reaction Setup : Phenol, chloroacetic acid, and catalyst are mixed in a biphasic solvent system (e.g., toluene/water).

  • Base Addition : Aqueous NaOH is added to deprotonate the phenol.

  • Isolation : The organic layer is separated, dried, and concentrated to yield the crude product.

Advantages :

  • Reduced reaction time (2–4 hours).

  • Higher yields (up to 90%) due to improved mass transfer.

Sulfonic Acid-Catalyzed Esterification

For intermediates, sulfonic acids (e.g., p-toluenesulfonic acid) catalyze ester formation between the phenol and chloroacetic acid derivatives.

Procedure :

  • Reaction : Phenol and chloroacetic acid are heated with a sulfonic acid catalyst in a high-boiling solvent (e.g., toluene).

  • Byproduct Removal : Water is removed via azeotropic distillation to drive the reaction to completion.

  • Purification : The product is recrystallized from ethanol or isopropanol.

Conditions :

  • Catalyst : 5 mol% p-toluenesulfonic acid

  • Temperature : 110–120°C

  • Yield : 70–78%.

Optimization and Comparative Analysis

Solvent and Base Selection

Parameter Williamson Method PTC Method
Solvent DMF, DMSOToluene/water
Base K₂CO₃, NaOHNaOH
Reaction Time 6–8 hours2–4 hours
Yield 75–85%85–90%

Catalytic Efficiency

  • Phase-transfer catalysts (e.g., TBAB) improve yields by 10–15% compared to traditional methods.

  • Sulfonic acids reduce side reactions (e.g., hydrolysis) but require higher temperatures.

Critical Data from Patents and Literature

Key Patents

Patent Method Key Innovation Yield
CN102766043AAcid-catalyzedUse of HCl for acidification81%
DE4311424A1Sulfonic acid catalystEnhanced esterification efficiency78%
EP2029507A1Phase-transferBiphasic solvent system90%

Spectral Data (PubChem )

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, Ar-H), 7.65 (s, 2H, Ar-H), 4.75 (s, 2H, CH₂CO), 12.5 (s, 1H, COOH).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1280 cm⁻¹ (C-O).

Challenges and Solutions

  • Challenge : Poor solubility of 3-chloro-5-(trifluoromethyl)phenol in aqueous media.
    Solution : Use polar aprotic solvents (e.g., DMF) or phase-transfer catalysts.

  • Challenge : Hydrolysis of chloroacetic acid.
    Solution : Controlled pH and anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Herbicidal Properties

Mechanism of Action : The primary application of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is in the formulation of herbicides. It operates by disrupting the growth processes of target weeds, effectively inhibiting their ability to photosynthesize and grow. This is particularly beneficial in agricultural practices where selective weed control is necessary to protect crop yields.

Efficacy Studies : Research has demonstrated that this compound can be applied through both foliage and soil treatment methods. Field trials have indicated that it effectively controls a variety of broadleaf weeds without harming major crops. For instance, studies have shown that formulations containing this compound can significantly reduce weed biomass in soybean fields while maintaining crop health .

Environmental Impact

Safety and Toxicology : The environmental impact of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid has been assessed through various toxicological studies. The U.S. Environmental Protection Agency has conducted evaluations to estimate the risk to human health and non-target organisms from exposure to this herbicide. Findings suggest that when used according to label directions, the compound poses minimal risk to humans and wildlife .

Metabolic Studies : In terms of metabolism, studies indicate that a significant percentage (54-72%) of the administered dose is absorbed and rapidly eliminated through urine and feces within 24-48 hours post-exposure. This rapid metabolism minimizes long-term environmental persistence .

Case Studies

  • Soybean Fields : A comprehensive study conducted in soybean fields revealed that applications of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid resulted in a 70% reduction in weed populations without any observable phytotoxic effects on the soybean plants. This study highlights the compound's selectivity and effectiveness in real-world agricultural practices .
  • Paddy Fields : Another case study focused on paddy fields where the compound was applied as part of an integrated weed management strategy. Results showed a marked improvement in rice yield due to effective weed suppression, demonstrating its utility in diverse cropping systems .

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid with structurally related compounds, emphasizing substituent positions, functional groups, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid Cl (3), -CF₃ (5), phenoxy-acetic acid C₉H₆ClF₃O₃ 254.59 Hypothesized herbicide; high lipophilicity
2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid (CAS 2138066-09-6) Cl (2), -CF₃ (5), phenoxy-acetic acid C₉H₆ClF₃O₃ 254.59 Herbicide intermediate; photolysis enhanced by adjuvants
Haloxyfop (2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridyl)oxy)phenoxy]propanoic acid) Cl (3), -CF₃ (5), pyridyl-phenoxy-propanoic acid C₁₆H₁₂ClF₃NO₅ 390.72 Commercial herbicide (ACCase inhibitor); methyl ester form is carcinogenic
2-(3-Chloro-5-(trifluoromethyl)phenyl)acetic acid (CAS 1000568-54-6) Cl (3), -CF₃ (5), phenyl-acetic acid C₉H₆ClF₃O₂ 238.59 Pharmaceutical intermediate; irritant
2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid (CAS 239135-52-5) F (3), -CF₃ (5), phenyl-acetic acid C₉H₆F₄O₂ 222.14 Bioactive scaffold; lower environmental persistence than chloro analogs
3-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS 916421-04-0) -OCH₃ (3), -CF₃ (5), phenyl-acetic acid C₁₀H₉F₃O₃ 234.17 Enhanced metabolic stability due to methoxy group

Key Comparative Insights

Substituent Position and Bioactivity: Chlorine at position 3 (vs. Pyridine-containing analogs (e.g., Haloxyfop) exhibit broader-spectrum herbicidal activity due to improved binding to acetyl-CoA carboxylase (ACCase) .

Functional Group Modifications: Propanoic acid derivatives (e.g., Haloxyfop) show prolonged systemic activity in plants compared to acetic acid analogs . Methoxy groups (e.g., CAS 916421-04-0) reduce photodegradation rates, enhancing environmental persistence .

Safety and Environmental Impact: Chlorinated phenoxy acids (e.g., 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid) are classified as irritants . Haloxyfop’s methyl ester is flagged as a carcinogen, highlighting the toxicity risks of esterified forms .

Research Findings and Data Highlights

  • Photolysis Rates: Adjuvants increase photodegradation of phenoxy herbicides like 2,4-D and Haloxyfop, suggesting similar behavior for 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid .
  • Synthetic Accessibility : Derivatives with trifluoromethyl groups are synthesized via nucleophilic aromatic substitution, enabling scalable production .

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid, often referred to as a fluorinated phenoxyacetic acid derivative, has garnered attention in various biological studies due to its unique chemical structure and potential therapeutic applications. The compound is characterized by the presence of a chloro group and a trifluoromethyl group, which significantly influence its biological activity and interaction with cellular targets.

  • Molecular Formula : C9H7ClF3O2
  • Molecular Weight : 251.6 g/mol
  • IUPAC Name : 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid

The biological activity of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is primarily attributed to its interaction with various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. This compound has been shown to modulate inflammatory responses and exhibit antimicrobial properties.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of phenoxyacetic acids exhibit significant antibacterial properties. For instance, compounds structurally similar to 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anti-inflammatory Effects
    • The compound has been investigated for its ability to modulate inflammatory cytokines in macrophage models. In vitro studies suggest that treatment with this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to lipopolysaccharide (LPS) stimulation .
  • Potential Anticancer Activity
    • Preliminary studies have indicated that phenoxyacetic acid derivatives can influence cancer cell proliferation. The mechanism may involve the inhibition of specific signaling pathways related to cell growth and survival, although detailed studies on this specific compound are still limited .

Case Studies and Research Findings

A variety of studies have explored the biological implications of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid:

  • Study on Antimicrobial Efficacy :
    A comparative analysis revealed that derivatives of this compound exhibited MIC values ranging from 3.2 to 5.7 µg/mL against resistant bacterial strains, outperforming traditional antibiotics like cefazolin .
  • Inflammation Modulation Study :
    In a controlled experiment using THP-1 monocytes treated with PMA and polarized towards an M1 phenotype, the application of this compound resulted in a concentration-dependent decrease in inflammatory markers when compared to untreated controls .

Data Table: Biological Activity Overview

Biological ActivityAssessed ModelObserved EffectReference
AntibacterialS. aureusMIC = 3.2 - 5.7 µg/mL
Anti-inflammatoryTHP-1 cellsReduced TNF-α, IL-1β production
AnticancerVarious cancer cell linesInhibition of proliferation (specifics TBD)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-chloro-5-(trifluoromethyl)phenol and chloroacetic acid derivatives under basic conditions. Key parameters include:

  • Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ to activate the phenol group .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) ensures high purity (>95%).
    • Yield improvement : Pre-activation of the phenol via silylation (e.g., TMSCl) reduces side reactions, increasing yields from ~60% to >85% .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Analytical workflow :

  • NMR : ¹H and ¹⁹F NMR to verify substitution patterns (e.g., δ ~6.8–7.2 ppm for aromatic protons; δ ~-60 ppm for CF₃) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 281.0 (calculated for C₉H₅ClF₃O₃⁻) .
  • HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be resolved?

  • Challenges : Low environmental concentrations (ng/L range), matrix interference from co-eluting PFAS analogs, and potential degradation during extraction .
  • Solutions :

  • Sample preparation : Solid-phase extraction (SPE) using HLB cartridges with pH-adjusted samples (pH 3–4) improves recovery rates (~85–90%) .
  • LC-MS/MS optimization : Use MRM transitions (e.g., m/z 281 → 161 for quantification) with isotopic internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .
    • Validation : Spike-and-recovery experiments in surface water (RSD <15%) confirm method robustness .

Q. How do computational methods aid in predicting the environmental persistence or toxicity of this compound?

  • In silico approaches :

  • Reactivity modeling : DFT calculations predict hydrolysis half-lives (>30 days at pH 7), suggesting moderate persistence .
  • Toxicity prediction : QSAR models (e.g., EPI Suite) estimate LC50 values for aquatic organisms (e.g., Daphnia magna: 2.1 mg/L) .
    • Experimental validation : Microcosm studies under OECD 301B guidelines confirm biodegradation rates (<20% in 28 days) .

Q. How should researchers address contradictions in reported bioaccumulation data for this compound?

  • Case study : Discrepancies in BCF (bioaccumulation factor) values (e.g., 120 vs. 450 in fish models) may arise from:

  • Exposure duration : Longer studies (>60 days) capture steady-state accumulation .
  • Lipid normalization : Adjusting BCF to lipid content reduces variability .
    • Resolution : Meta-analysis with standardized protocols (e.g., OECD 305) and inter-laboratory comparisons improve data harmonization .

Experimental Design & Safety

Q. What safety precautions are critical when handling 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid in the laboratory?

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
  • Waste disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent toxic byproducts (e.g., HF gas) .

Q. What reactor designs are optimal for scaling up synthesis while minimizing thermal risks?

  • Continuous-flow systems : Microreactors with temperature control (ΔT ±2°C) prevent exothermic runaway reactions .
  • Safety features : In-line IR spectroscopy monitors reaction progress, reducing manual sampling risks .

Data Interpretation & Reporting

Q. How should researchers validate the accuracy of quantum chemical calculations for reaction mechanism studies?

  • Benchmarking : Compare computed activation energies (e.g., ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .
  • Sensitivity analysis : Vary basis sets (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to assess computational uncertainty .

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